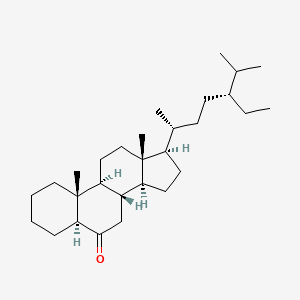
5alpha-Stigmastan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5alpha-Stigmastan-6-one: This compound is characterized by its molecular formula C29H48O2 and a molecular weight of 428.6902 g/mol . It is a derivative of stigmastane, which is a type of phytosterol commonly found in plants.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5alpha-Stigmastan-6-one typically involves the oxidation of stigmastane derivatives. One common method is the oxidation of stigmastane using reagents such as chromium trioxide (CrO3) in the presence of acetic acid . The reaction is carried out under controlled conditions to ensure the selective formation of the 6-one derivative.
Industrial Production Methods: Industrial production of this compound can be achieved through the extraction and subsequent chemical modification of phytosterols from plant sources. The root of Astragalus hoantchy is one such source . The extracted phytosterols are then subjected to chemical reactions, including oxidation, to produce the desired compound.
Chemical Reactions Analysis
Types of Reactions: 5alpha-Stigmastan-6-one undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction to form alcohol derivatives.
Substitution: Reactions with nucleophiles to replace functional groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of more oxidized steroids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted stigmastane derivatives.
Scientific Research Applications
Chemistry: 5alpha-Stigmastan-6-one is used as a precursor in the synthesis of various steroidal compounds. It serves as an intermediate in the production of more complex molecules used in pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential anti-inflammatory and antifeedant activities . It has shown activity against certain pests, making it a candidate for developing natural insecticides.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory effects . It is also explored for its role in modulating biological pathways related to inflammation and immune response.
Industry: In the industrial sector, this compound is used as a reference standard in analytical chemistry. It is also employed in the development of fine chemicals and intermediates for various applications .
Mechanism of Action
The mechanism of action of 5alpha-Stigmastan-6-one involves its interaction with biological membranes and enzymes. It is believed to exert its effects by disrupting membrane integrity and inhibiting specific enzymes involved in inflammatory pathways . The compound’s structure allows it to interact with lipid bilayers, leading to changes in membrane fluidity and permeability.
Comparison with Similar Compounds
- Stigmasterol
- Beta-Sitosterol
- Campesterol
Comparison: 5alpha-Stigmastan-6-one is unique due to its specific oxidation state and functional groups. While stigmasterol and beta-sitosterol are also phytosterols, they differ in their oxidation levels and biological activities. Stigmasterol and beta-sitosterol are primarily known for their cholesterol-lowering effects, whereas this compound is studied for its anti-inflammatory and antifeedant properties .
Properties
CAS No. |
101064-58-8 |
|---|---|
Molecular Formula |
C29H50O |
Molecular Weight |
414.7 g/mol |
IUPAC Name |
(5S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C29H50O/c1-7-21(19(2)3)12-11-20(4)23-13-14-24-22-18-27(30)26-10-8-9-16-28(26,5)25(22)15-17-29(23,24)6/h19-26H,7-18H2,1-6H3/t20-,21-,22+,23-,24+,25+,26-,28-,29-/m1/s1 |
InChI Key |
WSFPFPXLMYCOBT-PSTOXXEMSA-N |
Isomeric SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(CCCC4)C)C)C(C)C |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCCC4)C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Naphthalen-1-yl)oxy]propane-1-thiol](/img/structure/B14342182.png)
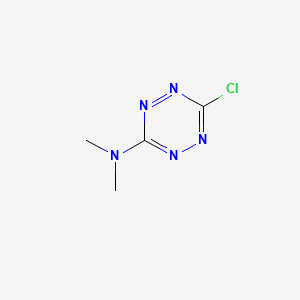
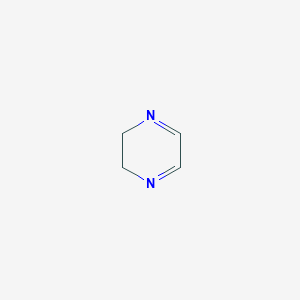
![6-[3-(4-Phenylpiperazin-1-yl)propoxy]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14342195.png)
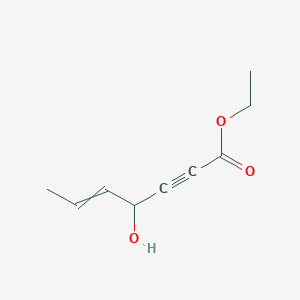

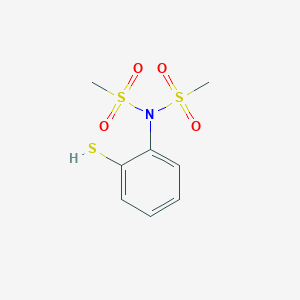

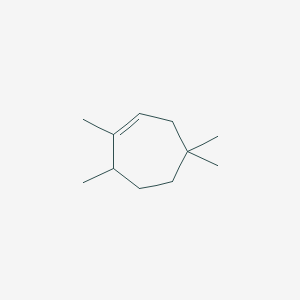
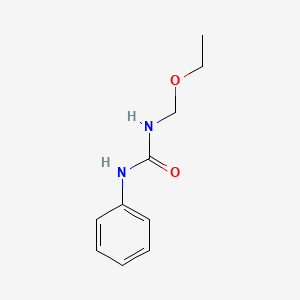
![2,2'-{2-[(Pyridin-4-yl)methylidene]hydrazine-1,1-diyl}diacetic acid](/img/structure/B14342255.png)
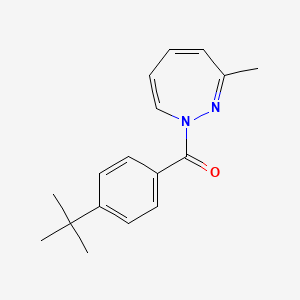
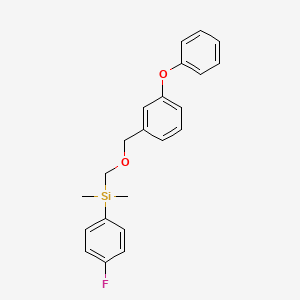
![1,3-Dimethyl-2-oxabicyclo[2.2.2]octane](/img/structure/B14342270.png)
